molecular formula C17H19F3N4OS B2402448 N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide CAS No. 1775537-84-2

N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide

Cat. No.: B2402448
CAS No.: 1775537-84-2
M. Wt: 384.42
InChI Key: ZBWGGPGYJVVZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a piperidine ring, and a thienyl acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling with Thienyl Acetamide: The final step involves coupling the synthesized pyrimidine and piperidine intermediates with thienyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thienyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide: can be compared with similar compounds such as:

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-11-21-14(17(18,19)20)9-15(22-11)24-5-2-13(3-6-24)23-16(25)8-12-4-7-26-10-12/h4,7,9-10,13H,2-3,5-6,8H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWGGPGYJVVZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CSC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.